Lipophilicity: Hexadecyl vs. Short-Chain Sulfonamides
The hexadecane-1-sulfonamide group confers a significantly higher predicted lipophilicity compared to methyl or ethyl sulfonamide analogs. Using fragment-based in silico calculation (XLogP3 method), N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide is estimated to have a logP of ~8.2, whereas N-(3-oxo-2,3-dihydro-1H-inden-5-yl)methanesulfonamide (a representative short-chain analog) has an estimated logP of ~1.9 [1]. This difference of approximately 6.3 log units is a class-level inference based on additive fragment contributions and has not been experimentally validated for this specific compound.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ~8.2 |
| Comparator Or Baseline | N-(3-oxo-2,3-dihydro-1H-inden-5-yl)methanesulfonamide: ~1.9 |
| Quantified Difference | ~6.3 log units |
| Conditions | In silico estimation using XLogP3 algorithm (PubChem/ChemSpider platform); no experimental measurement available |
Why This Matters
Large differences in lipophilicity dictate membrane permeability, solubility, and protein binding, making the hexadecyl sulfonamide unsuitable as a surrogate for short-chain analogs in biological assays without extensive validation.
- [1] XLogP3 Algorithm. PubChem, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
